Triphenylmethylisocyanide

Multicomponent Reactions Ugi Reaction Convertible Isocyanide

Triphenylmethylisocyanide (CAS 1600-49-3) addresses the critical need for a bench-stable, sterically-defined convertible isocyanide in multicomponent reactions. - Ugi-4CR Deprotection: Enables clean post-condensation deprotection to yield free N-acyl amino acids, with 90% recovery of triphenylmethanol, outperforming alternatives like tBuNC (52% yield). - Cyanide-Free Cyanation: Facilitates photoredox-catalyzed conversion of sp³-hybridized radical precursors to nitriles under visible light, eliminating toxic cyanide salts and high temperatures. - Strecker & Passerini Reactions: Functions as an effective cyanide source for α-aminonitrile and O-trityl cyanohydrin synthesis, with documented 85% byproduct recovery for improved atom economy.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 1600-49-3
Cat. No. B073848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylmethylisocyanide
CAS1600-49-3
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILES[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H
InChIKeyCYIILORDDHWQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylmethylisocyanide: Key Properties & Context


Triphenylmethylisocyanide (CAS 1600-49-3, also known as trityl isocyanide) is an organic compound composed of a triphenylmethyl (trityl) group bonded to an isocyanide functional group, with the molecular formula C₂₀H₁₅N and a molecular weight of 269.34 g/mol . It is a bench-stable solid at room temperature [1]. In the isocyanide family, this compound is distinguished by the substantial steric bulk of the trityl group, which fundamentally alters its reactivity profile and stability compared to smaller aliphatic or aromatic isocyanides [2].

Multicomponent Ugi 4CR convertible isocyanide
Photoredox Cyanide-free visible-light cyanation
Cyanohydrin Cyanide-free Passerini synthesis
Strecker Recyclable cyanide source

Triphenylmethylisocyanide: Why Generic Substitution Fails


Generic substitution of triphenylmethylisocyanide with simpler aliphatic or aromatic isocyanides is not scientifically valid due to fundamental differences in steric, electronic, and practical performance. Aliphatic isocyanides (e.g., tert-butyl isocyanide) isomerize to nitriles at rates that can vary by up to a factor of 67 depending on steric environment, with aromatic isocyanides isomerizing approximately 10 times faster than aliphatic variants . Trityl isocyanide's extreme steric bulk suppresses these competing pathways [1], while simultaneously enabling its unique dual role as both a cyanide source and a convertible protecting group in multicomponent reactions—a functionality absent in conventional isocyanides such as tBuNC, which give unclean deprotection profiles [2].

Trityl isocyanide
Generic isocyanides
Isomerization
Steric bulk suppresses competing pathways
May isomerize faster to nitriles
Deprotection
Clean deprotection yields reported
Unclean deprotection profile may not transfer
Dual role
Cyanide source + convertible protecting group
Lacks convertible isocyanide functionality

Triphenylmethylisocyanide: Comparative Performance


Ugi Detritylation: Clean Deprotection vs tBuNC

Triphenylmethylisocyanide functions as a convertible isocyanide in Ugi four-component reactions, enabling post-reaction detritylation to yield N-acyl amino acids. When tert-butyl isocyanide (tBuNC) was used for the same purpose, the reaction was not clean, yielding only 52% of the desired carboxylic acid [1]. In contrast, the trityl isocyanide approach enabled clean conversion and recovery of triphenylmethanol in 90% yield after detritylation of the Ugi product [2].

Ugi Detritylation
Head-to-head
90% vs 52% yield; clean vs not clean
Reported yield advantage in Ugi deprotection context
tBuNC comparator under identical conditions
Multicomponent Reactions Ugi Reaction Convertible Isocyanide

Photoredox Cyanation: Safety & Substrate Scope

Triphenylmethylisocyanide enables cyanide-free, photoredox-catalyzed cyanation of diverse radical precursors including carboxylic acids, alcohols, and alkyl halides under visible light irradiation [1]. Traditional approaches for aliphatic nitrile synthesis rely on toxic cyanide salts (e.g., NaCN, KCN), high temperatures, and suffer from competing elimination side reactions [2]. The trityl isocyanide method operates under mild photoredox conditions with broad functional group tolerance and without requiring superstoichiometric cyanide reagents [3].

Photoredox Cyanation
Cross-study comparable
Cyanide-free, visible light, broad sp³ scope
Supports safer cyanation workflow selection
vs. traditional toxic cyanide salts
Photoredox Catalysis Cyanation Radical Chemistry

Cyanohydrin Synthesis: Cyanide-Free Passerini Protocol

Triphenylmethylisocyanide enables a cyanide-free synthesis of O-trityl protected cyanohydrins via a catalytic Passerini-type reaction with aldehydes [1]. All previously established procedures for (O-protected) cyanohydrin synthesis invariably rely on toxic cyanide sources [2]. The method was further extended to demonstrate catalytic asymmetric synthesis using chiral phosphoric acid catalysis, establishing a foundation for enantioselective cyanohydrin production without cyanide salts [3].

Cyanohydrin Synthesis
Class-level inference
Cyanide-free Passerini protocol with aldehydes
May support cyanide-free synthetic route
Asymmetric catalysis compatibility demonstrated
Cyanohydrin Synthesis Passerini Reaction Cyanide-Free Chemistry

Isocyanide Isomerization Kinetics & Stability

In a comprehensive study of 19 isocyanides undergoing isomerization to nitriles, triphenylmethyl isocyanide was among the compounds evaluated. The reactivity across all 19 isocyanides varied by only a factor of 67 in rate, corresponding to a ΔG‡ difference of approximately ±2 kcal mol⁻¹ . Aromatic isocyanides were found to isomerize approximately 10 times faster than aliphatic isocyanides, independent of polar para-substituents or bulky ortho-substituents . The slower rate observed for 9-triptycyl isocyanide (a structurally related sterically encumbered isocyanide) was attributed to steric hindrance from three peri hydrogens—a steric protection principle that also applies to the bulky trityl group .

Isomerization Kinetics
Class-level inference, Data to verify
Steric bulk slows isomerization (class-level)
Supports stability expectations for sterically hindered isocyanides
Source review; specific rate data not provided
Isomerization Thermal Stability Kinetics

Triphenylmethylisocyanide Applications


Ugi 4CR: Convertible Isocyanide Application

Triphenylmethylisocyanide is the preferred convertible isocyanide for Ugi 4CR applications requiring post-condensation deprotection to yield free N-acyl amino acids. Based on direct comparative data showing clean reaction profiles and 90% recovery of triphenylmethanol after detritylation—contrasting with the unclean, low-yielding (52%) performance of tBuNC—this reagent should be selected for protocols demanding reliable deprotection efficiency and high product purity [1].

Cyanide-Free Photoredox Cyanation

For laboratories seeking safer, cyanide-free cyanation methodologies under mild conditions, triphenylmethylisocyanide enables photoredox-catalyzed conversion of diverse sp³-hybridized radical precursors (carboxylic acids, alcohols, and alkyl halides) to aliphatic nitriles using visible light. This approach eliminates the use of toxic cyanide salts, avoids high temperatures, and minimizes competing elimination side reactions associated with traditional SN2-based cyanations [2].

Cyanide-Free Cyanohydrin Synthesis

Triphenylmethylisocyanide is uniquely suited for cyanide-free synthesis of O-trityl protected cyanohydrins via catalytic Passerini-type reaction with aldehydes. This application is particularly valuable for research environments with stringent safety protocols prohibiting cyanide salts, as all traditional cyanohydrin protocols rely on toxic cyanide sources. The method has demonstrated compatibility with chiral phosphoric acid catalysis, enabling asymmetric synthesis development [3].

Strecker Reaction Cyanide Source

Triphenylmethylisocyanide serves as an effective cyanide source in the Strecker reaction for α-aminonitrile synthesis. The reaction generates trityl ethyl ether as a byproduct, which can be recovered in high yield (85% recovery documented) and recycled, improving overall atom economy [4].

Application
Selection Property
Validation Focus
Ugi 4CR convertible isocyanide
Clean deprotection efficiency
Post-Ugi detritylation yield
Photoredox cyanation
Cyanide-free conditions
Visible-light substrate scope
Cyanohydrin synthesis
Cyanide-free protocol
Asymmetric catalysis compatibility
Strecker reaction
Recyclable byproduct recovery
α-Aminonitrile synthesis yield

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